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Fenebrutinib Drug-Drug Interaction Profile

The table below summarizes the key DDI parameters of fenebrutinib based on clinical and in vitro studies.

Role Enzyme/Transporter
Interaction Magnitude /
Parameters

Clinical
Recommendation/Implication

| As a Substrate | CYP3A [1] [2] [3] | - Itraconazole (strong inhibitor): Increased AUC, but decreased

Cmax due to excipient complexation [3].

Considered a sensitive CYP3A substrate [3]. | Co-administration with strong CYP3A inhibitors may

increase fenebrutinib exposure. | | As an Inhibitor | CYP3A (Time-Dependent) [2] [3] | - Midazolam
(sensitive substrate): ~2-fold increase in AUC [2].

Simvastatin (substrate): ~2.5-fold increase in AUC [2]. | May increase exposure of co-administered
CYP3A substrates. | | | BCRP [2] [3] | - Rosuvastatin (substrate): ~2.7-fold increase in AUC [2].

In vitro IC~50~: 9.40 µM [2]. | Likely to increase exposure of BCRP substrates (e.g., rosuvastatin). | | |
OATP1B | - In vitro IC~50~: 19.7 µM (OATP1B1), 7.15 µM (OATP1B3) [2].

Clinical DDI with rosuvastatin: The observed interaction is attributed primarily to BCRP inhibition,
with minimal clinical inhibition of OATP1B, as confirmed by a lack of change in coproporphyrin

(OATP1B biomarker) levels [2] [3]. | Clinical inhibition is considered weak or not significant. |
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The following methodologies are derived from studies used to characterize fenebrutinib's DDI potential.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI)

This protocol assesses reversible and time-dependent inhibition of major CYP enzymes [2].

System: Human liver microsomes (HLM).

Probe Substrates: Specific substrates for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19,
CYP2D6, and CYP3A (e.g., midazolam and testosterone).

Procedure:
Pre-incubate fenebrutinib (concentrations up to 50 µM) with NADPH in HLM.

For TDI assessment, conduct a longer pre-incubation (e.g., 30 minutes) before adding the
probe substrate.

For reversible inhibition, add the probe substrate without a pre-incubation step.
Quantify metabolite formation using LC-MS/MS to determine enzyme activity.

Key Finding: Fenebrutinib showed time-dependent inhibition of CYP3A, with kinetic parameters
(k~inact~ and K~I~) determined using midazolam and testosterone as probes [2].

In Vitro Transporter Inhibition Assay

This protocol evaluates inhibition of uptake and efflux transporters [2].

Systems:
OATP1B1/1B3: HEK293 cells overexpressing the transporters.

BCRP: MDCKII cells overexpressing BCRP.
Probe Substrates:

OATP1B1/1B3: Estradiol-17-β-D-glucuronide (E217βG) and cholecystokinin-8 (CCK-8).
BCRP: Prazosin.

Procedure:
Incubate transporter-expressing cells with the probe substrate in the presence of increasing

concentrations of fenebrutinib.
Measure the intracellular accumulation (for uptake transporters) or transepithelial flux (for efflux

transporters) of the probe.
Calculate IC~50~ values from the concentration-response data.

Key Finding: Fenebrutinib inhibited OATP1B1, OATP1B3, and BCRP in vitro, with IC~50~ values
informing clinical DDI risk [2].

The workflow for these key in vitro experiments can be summarized as follows:
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Start: In Vitro DDI Assessment

CYP Inhibition Assay Transporter Inhibition Assay

System: Human Liver Microsomes
Probe Substrates for

CYP1A2, 2B6, 2C8, 2C9,
2C19, 2D6, 3A

Pre-incubation with NADPH
(Time-Dependent Inhibition)

Systems: OATP1B1/1B3 (HEK293)
BCRP (MDCKII)

Probe Substrates:
E217βG, CCK-8 (OATP)

Prazosin (BCRP)

Analysis: LC-MS/MS to measure
metabolite formation

Output: IC₅₀ and TDI
Parameters (kᵢₙₐcₜ, Kᵢ)

Data Analysis

Analysis: LC-MS/MS to measure
substrate accumulation/flux

Output: IC₅₀ values

Data Analysis
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Clinical DDI Study with Probe Cocktail

A clinical study design to comprehensively assess DDI potential in humans [2].

Design: Open-label, fixed-sequence, or randomized crossover study in healthy volunteers.

Fenebrutinib Dosing: 200 mg twice daily.
Probe Substrates:

Midazolam: Sensitive CYP3A substrate.
Simvastatin: CYP3A and OATP1B substrate.

Rosuvastatin: BCRP and OATP1B substrate.
Endpoint: Compare the geometric mean ratio (GMR) of the Area Under the Curve (AUC) and

maximum concentration (C~max~) for each probe with and without fenebrutinib.
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Key Finding: Fenebrutinib increased the exposure (AUC) of midazolam, simvastatin, and

rosuvastatin by approximately 2- to 2.7-fold [2].

Use of Endogenous Biomarkers for Transporter DDI

A novel approach to decipher the mechanism of complex DDIs [2].

Biomarker: Coproporphyrin I (CP-I), an endogenous compound that is a selective substrate for
OATP1B1/1B3.

Procedure:
In the clinical DDI study, collect plasma samples from subjects.

Measure CP-I levels using LC-MS/MS when fenebrutinib is administered alone and when co-
administered with a probe like rosuvastatin.

Data Interpretation: No change in CP-I levels indicates a lack of clinically significant OATP1B
inhibition. This helps attribute any increase in rosuvastatin exposure to BCRP inhibition instead [2].

The strategic approach for a clinical DDI assessment, incorporating endogenous biomarkers, is outlined

below:
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Start: Clinical DDI Study Design

Administer Fenebrutinib
(200 mg BID) to

Healthy Volunteers

Co-administer Probe Drug Cocktail:
- Midazolam (CYP3A)

- Simvastatin (CYP3A/OATP1B)
- Rosuvastatin (BCRP/OATP1B)

Collect Plasma Samples
for Endogenous Biomarker

(Coproporphyrin I)

Perform PK Analysis
(LC-MS/MS) for Probe Drugs

Compare Exposure (AUC, Cₘₐₓ)
of Probes with vs. without Fenebrutinib

CP-I Data PK Data

Interpret Mechanism:
- ↑ CYP3A substrate AUC = CYP3A Inhibition

- ↑ Rosuvastatin AUC + Stable CP-I = BCRP Inhibition
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Frequently Asked Questions (FAQs)
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Q1: Is fenebrutinib a sensitive CYP3A substrate? Yes, based on the totality of evidence from clinical DDI

studies and PBPK modeling, fenebrutinib is considered a sensitive CYP3A substrate [3]. Co-

administration with strong CYP3A inhibitors requires caution.

Q2: How can we determine if fenebrutinib's DDI with rosuvastatin is due to OATP1B or BCRP

inhibition? The mechanism can be deciphered using a combination of methods:

Clinical DDI Data: A greater increase in C~max~ relative to AUC suggests BCRP inhibition [3].

Endogenous Biomarker: Measure coproporphyrin I (CP-I). If CP-I levels do not change with
fenebrutinib treatment, it indicates a lack of clinical OATP1B inhibition, pointing to BCRP as the

primary mechanism for the interaction [2] [3].

Q3: Why did itraconazole decrease the C~max~ of fenebrutinib despite being a strong CYP3A

inhibitor? This unexpected observation was mechanistically explained through PBPK modeling. The

excipient hydroxypropyl-β-cyclodextrin (H-β-CD) in the itraconazole solution forms a complex with

fenebrutinib in the gut, temporarily reducing its absorption rate and lowering C~max~. However,

itraconazole still inhibits CYP3A-mediated metabolism, leading to an overall increase in fenebrutinib AUC

[3].

Q4: What is the role of PBPK modeling in fenebrutinib's DDI assessment? Physiologically-based

pharmacokinetic (PBPK) modeling was used to:

Rationalize complex DDI results (e.g., the itraconazole interaction) [3].
Confirm the primary role of BCRP over OATP1B inhibition [3].

Support fenebrutinib's classification as a sensitive CYP3A substrate, enabling model-informed drug
development and dosing recommendations without additional dedicated clinical studies [3].

Need Custom Synthesis?
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drug-interaction-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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